2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by its unique molecular structure, which incorporates both chlorine and fluorine substituents at specific positions on the pyrrolo triazine ring. The molecular formula is , and it has garnered attention for its potential applications in medicinal chemistry, particularly as an antitumor agent.
The compound can be classified under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. Pyrrolo[2,1-f][1,2,4]triazines are known for their diverse biological activities, including antitumor and antiviral properties. The presence of halogen substituents (in this case, dichloro and fluoro) is significant as these modifications can enhance the biological activity and solubility of the compounds .
The synthesis of 2,4-dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine typically involves multi-step procedures that can include cyclization reactions. One common method involves the reaction of appropriate precursors such as amidrazones with glyoxals under controlled conditions to form the desired triazine structure. Specific techniques such as microwave-assisted synthesis have also been employed to enhance yield and reduce reaction times .
For example, a typical synthesis might involve:
The molecular structure of 2,4-dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine features a fused ring system that includes a pyrrole and a triazine moiety. The placement of chlorine and fluorine atoms at the 2nd and 4th positions enhances its chemical reactivity.
Key structural data includes:
The compound can participate in various chemical reactions typical for heterocycles. These include:
Reactions are typically conducted under inert atmospheres to prevent oxidation or hydrolysis of sensitive functional groups. Reaction conditions such as temperature and solvent choice significantly influence the outcome and yield of these transformations .
The mechanism by which 2,4-dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine exerts its biological effects often involves interaction with cellular targets such as enzymes or receptors involved in cell proliferation or apoptosis.
Studies have shown that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit cytotoxicity against various cancer cell lines through mechanisms that may involve DNA intercalation or inhibition of key metabolic pathways .
Relevant data from studies indicate that these properties contribute to its effectiveness in biological applications .
The primary applications of 2,4-dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine lie in:
Research continues to explore new derivatives and formulations based on this compound to enhance therapeutic efficacy and reduce side effects associated with existing treatments .
Pyrrolo[2,1-f][1,2,4]triazine represents an underexplored yet pharmacologically significant fused heterocyclic system in medicinal chemistry. Early synthetic routes to this scaffold, established in the 1970s, involved multi-step transformations starting from pyrrole-2-carboxylic acid. The initial process required conversion to an amide, followed by amination to generate 1-amino-pyrrole intermediates, and final oxidative cyclization using reagents like triphenylphosphine/bromine (PPh₃/Br₂) [1]. Despite synthetic challenges, interest surged when pyrrolotriazine cores were identified in natural product-inspired antibiotics and kinase inhibitors. By the 2010s, advances in heterocyclic chemistry enabled efficient diversification, culminating in the 2020 FDA approval of avapritinib—a pyrrolo[2,1-f][1,2,4]triazine-based kinase inhibitor for gastrointestinal stromal tumors [2]. This milestone validated the scaffold’s potential in targeted cancer therapy and stimulated research into its antiviral applications, particularly for nucleoside analogues like remdesivir derivatives [2] [10].
Table 1: Historical Milestones in Pyrrolotriazine Drug Development
Year | Development | Significance |
---|---|---|
1974 | First synthetic routes established | Enabled access to unsubstituted pyrrolo[2,1-f][1,2,4]triazine core |
2010s | Identification in kinase inhibitors (e.g., avapritinib) | Validated target modulation capabilities in oncology |
2020 | FDA approval of avapritinib | First pyrrolotriazine drug for PDGFRα-mutant GIST |
2021–2023 | Exploration in antiviral scaffolds | Patent filings for HIV reverse transcriptase inhibition [10] |
Halogenation, particularly at strategic positions like C2, C4, and C5, profoundly enhances the bioactivity and physicochemical properties of pyrrolotriazines. The incorporation of fluorine at C5 leverages its strong electronegativity to improve metabolic stability, membrane permeability, and bioavailability through enhanced hydrogen-bonding interactions with target proteins [3] [9]. Concurrently, chlorine atoms at C2 and C4 serve as versatile synthetic handles for nucleophilic displacement reactions, enabling rapid diversification into libraries of derivatives. This dual halogenation strategy balances electronic effects (fluorine’s σₚ contribution: +0.06) and steric requirements (chlorine’s van der Waals radius: 1.75 Å), optimizing target engagement. For example, in kinase inhibitors, C5-fluorine often forms critical electrostatic interactions with hinge-region residues, while C2/C4-chlorines allow modular derivatization with amine or alkoxy groups to enhance selectivity [2] [7]. The electron-withdrawing nature of halogens also reduces the electron density of the triazine ring, facilitating π-stacking interactions in hydrophobic binding pockets [3].
Table 2: Roles of Halogens in Pyrrolotriazine Bioactivity Optimization
Halogen Position | Key Effects | Structural Consequences |
---|---|---|
C5-Fluoro | - Enhanced metabolic stability - Improved membrane permeability - Electrostatic interactions with target proteins | Orthogonal dipolar interactions with Lys/Arg residues |
C2/C4-Dichloro | - Facile nucleophilic displacement - Modulation of π-electron density - Steric guidance in binding pockets | Enables combinatorial derivatization Promotes hydrophobic cavity filling |
2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine (CAS#: 2841474-77-7) has emerged as a privileged building block for designing precision therapeutics. Its synthetic versatility stems from the differential reactivity of chlorine substituents: the C4-chlorine is more electrophilic due to adjacent nitrogen, enabling regioselective modification, while the C2-chlorine allows sequential functionalization [7]. In kinase inhibitor development, this scaffold underpins compounds targeting Adaptor Protein 2-Associated Kinase 1 (AAK1)—a regulator of clathrin-mediated endocytosis implicated in neuropathic pain. Pyrrolotriazine-based AAK1 inhibitors recapitulate the pain-modulating phenotype observed in AAK1-knockout mice, demonstrating target engagement at nanomolar concentrations (IC₅₀ < 50 nM) [5]. For antiviral applications, the core serves as a nucleoside analogue precursor in HIV reverse transcriptase inhibitors. Patent WO2015148746 details 4ʹ-substituted derivatives where the dichlorofluoropyrrolotriazine moiety replaces canonical nucleobases, exhibiting enhanced inhibition of viral replication [10]. The scaffold’s planar geometry and halogen-bonding capabilities facilitate intercalation into polymerase active sites, disrupting viral RNA-directed DNA synthesis.
Table 3: Therapeutic Applications of Derived Compounds
Therapeutic Area | Molecular Target | Biological Outcome | Reference Compound |
---|---|---|---|
Neuropathic pain | Adaptor Protein 2-Associated Kinase 1 (AAK1) | Inhibition of clathrin-mediated endocytosis; reduced pain signaling in vivo | AAK1 inhibitors [5] |
Oncology | Platelet-Derived Growth Factor Receptor α (PDGFRα) | Tumor regression in PDGFRα-mutant gastrointestinal stromal tumors | Avapritinib analogues [2] |
Antiviral (HIV) | Reverse transcriptase | Inhibition of viral DNA synthesis; EC₅₀ < 1 μM in cellular assays | 4ʹ-Substituted nucleosides [10] |
The compound’s synthetic accessibility further bolsters its utility. Modern routes employ bromo-fluorinated pyrrole precursors, with bromine at C7 enabling Suzuki couplings for biaryl extensions—a key strategy in kinase inhibitor design [7]. Commercial availability (e.g., AChemBlock catalog ID: V153674) supports high-throughput derivatization, positioning this scaffold at the forefront of targeted drug discovery [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5